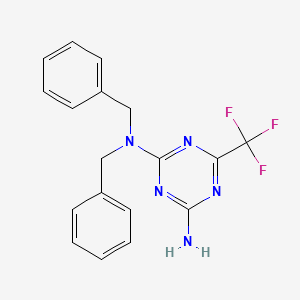

N,N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine

Description

Properties

IUPAC Name |

2-N,2-N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5/c19-18(20,21)15-23-16(22)25-17(24-15)26(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCBLNSQBWYLOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC(=NC(=N3)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The synthesis of N,N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine can be approached through two primary routes:

- Stepwise substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with benzylamine followed by trifluoromethylation.

- Cyclocondensation of pre-functionalized building blocks containing the trifluoromethyl group.

Synthesis via Sequential Substitution of Cyanuric Chloride

Substitution with Benzylamine

The dichlorotriazine intermediate undergoes controlled aminolysis with benzylamine:

- Step 1 : Add 2 equivalents of benzylamine dropwise to a solution of 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine in dry THF at 0°C.

- Step 2 : Stir at room temperature for 2 hours, then irradiate with microwave energy (100 W, 100°C) for 30 minutes to ensure complete substitution.

- Workup : Purify via centrifugal chromatography (CH₂Cl₂/EtOH, 95:5) to isolate This compound in 70–85% yield.

Characterization Data

Alternative Route: Cyclocondensation of Trifluoromethyl-Containing Precursors

Synthesis of 6-(Trifluoromethyl)-1,3,5-triazine-2,4-diamine

A less common approach involves trimerization of trifluoromethyl-substituted amidines :

Functionalization with Benzyl Groups

The diaminotriazine intermediate is treated with benzyl bromide in the presence of potassium carbonate and tetrabutylammonium iodide in DMF:

Optimization and Challenges

Regioselectivity in Substitution Reactions

Controlling the order of substitutions is critical. Introducing benzylamine before the trifluoromethyl group minimizes side reactions, as CF₃ substitution is more efficient on electron-deficient chloro-triazines. Microwave irradiation significantly enhances reaction rates and selectivity.

Trifluoromethylation Efficiency

Copper-mediated methods outperform palladium catalysts in trifluoromethylation due to better compatibility with electron-poor substrates. However, side products like 2,4-dibenzylamino-6-hydroxy-1,3,5-triazine may form if moisture is present, necessitating anhydrous conditions.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors are recommended to maintain precise temperature control during exothermic substitutions. Additionally, green chemistry principles advocate replacing DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dibenzyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.

Reduction: Formation of reduced derivatives with amine or alkyl groups.

Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

N,N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dibenzyl groups may interact with proteins or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The table below compares key structural features, physical properties, and applications of N,N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine with related compounds:

Key Research Findings and Data

- 3D-QSAR Modeling :

- Melting Point Trends :

- Derivatives with electron-withdrawing groups (e.g., 4-Cl phenyl ) exhibit higher melting points (202–204°C) than those with methoxy groups (135–136°C), correlating with crystallinity .

Biological Activity

N,N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine class, which has garnered interest for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound features a triazine ring with a trifluoromethyl group and dibenzyl substituents. The presence of the trifluoromethyl moiety enhances its lipophilicity, facilitating membrane penetration and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 319.29 g/mol |

| CAS Number | 122600-54-8 |

Biological Activities

Research indicates that triazine derivatives exhibit a range of biological activities including:

- Antimicrobial Activity : Triazines have shown effectiveness against various bacterial strains. For instance, studies on related compounds indicate potential efficacy against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines. For example, compounds similar to this compound have been tested for their ability to induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various triazine derivatives against E. coli and S. aureus. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones in agar diffusion tests.

- Cytotoxicity in Cancer Cells : In vitro studies on MCF-7 breast cancer cells revealed that certain triazine derivatives led to a decrease in cell viability with IC values in the micromolar range (e.g., 1.29 µM). The mechanisms involved included disruption of mitochondrial function and activation of caspase pathways .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Interaction with Enzymes : The compound may act as an enzyme inhibitor or modulator by binding to active sites or altering enzyme conformation due to its bulky dibenzyl groups.

- Membrane Disruption : The lipophilic nature of the trifluoromethyl group allows it to integrate into lipid bilayers, potentially disrupting membrane integrity in microbial cells.

Comparison with Related Compounds

The biological activity of this compound can be compared with other triazines:

| Compound | Activity |

|---|---|

| N,N-dibenzyl-6-methoxy-5-(trifluoromethyl)pyridin-2-amine | Moderate anticancer activity |

| N,N-dibenzyl-6-chloro-5-(trifluoromethyl)pyridin-2-amine | Significant antimicrobial effects |

Q & A

Basic: What synthetic methodologies are recommended for preparing N,N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine?

Answer:

A microwave-assisted, one-pot synthesis is a robust approach. The general method involves reacting cyanoguanidine with trifluoromethyl-substituted benzaldehyde and benzylamine derivatives in ethanol under acidic conditions (e.g., HCl). The mixture is irradiated at 140°C using a microwave reactor (150W, 50 minutes), followed by alkaline workup (5N NaOH) and recrystallization from ethanol/water . For dibenzyl substitution, stepwise nucleophilic substitution on cyanuric chloride with benzylamine and trifluoromethylphenyl groups may be employed, requiring optimized reaction temperatures (0–100°C) and polar aprotic solvents like DMF .

Advanced: How can 3D-QSAR modeling guide the optimization of this compound derivatives for antiproliferative activity?

Answer:

3D-QSAR models (e.g., CoMFA/CoMSIA) correlate steric, electrostatic, and hydrophobic fields with bioactivity. For triazines, key descriptors include the trifluoromethyl group’s electron-withdrawing effects and benzyl substituents’ spatial orientation. For example, a study on analogous compounds showed that bulky substituents at the 6-position enhance interaction with hydrophobic pockets in cancer cell targets, while electron-deficient aryl groups improve binding affinity . Contradictions in activity data (e.g., variable IC50 values) can be resolved by validating models with molecular dynamics simulations or crystallographic docking studies .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, trifluoromethyl carbon at δ 120–125 ppm). Discrepancies between experimental and calculated spectra indicate impurities or isomerism .

- Melting Point Analysis : Sharp melting ranges (e.g., 150–152°C) confirm purity, with deviations >2°C suggesting recrystallization optimization .

- Elemental Analysis : Carbon/nitrogen ratios verify stoichiometry, particularly for trifluoromethyl and benzyl groups .

Advanced: How do substituents like trifluoromethyl and benzyl groups influence solubility and bioactivity?

Answer:

- Trifluoromethyl : Enhances metabolic stability and membrane permeability via lipophilicity ( increase). Its strong electron-withdrawing effect modulates π-π stacking in target binding (e.g., kinase inhibition) .

- Benzyl Groups : Introduce steric bulk, potentially reducing solubility but improving selectivity for hydrophobic binding pockets. Substituted benzyls (e.g., 4-fluoro) can balance solubility (via polar interactions) and activity .

Contradictions in solubility profiles (e.g., oxalate salt vs. free base) require comparative studies using HPLC or shake-flask methods .

Basic: What purification strategies are effective for isolating high-purity this compound?

Answer:

- Recrystallization : Ethanol/water mixtures (1:1 v/v) yield crystals with >95% purity. Slow cooling (1°C/min) minimizes co-precipitation of byproducts .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) separates regioisomers. TLC monitoring (Rf ~0.4) ensures fraction consistency .

- Microwave-Assisted Synthesis : Reduces side reactions (e.g., dimerization), improving crude purity to >85% .

Advanced: How can researchers resolve contradictions in antiproliferative activity data across studies?

Answer:

- Meta-Analysis : Pool data from multiple assays (e.g., MTT vs. clonogenic) and normalize using standardized cell lines (e.g., MCF-7, HeLa). Discrepancies may arise from differential metabolic activity or assay endpoints .

- Mechanistic Profiling : Compare transcriptomic responses (RNA-seq) to identify off-target effects or resistance pathways (e.g., ABC transporter upregulation) .

- In Silico Validation : Cross-validate QSAR predictions with molecular docking (e.g., AutoDock Vina) to confirm binding modes in kinase domains .

Basic: What stability considerations are critical for storing this compound?

Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the trifluoromethyl group.

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the triazine core, which can form cyanuric acid derivatives .

- pH Stability : Neutral buffers (pH 6–8) prevent acid/base-catalyzed decomposition, monitored via HPLC stability-indicating methods .

Advanced: What computational tools predict the pharmacokinetic properties of this compound?

Answer:

- ADMET Prediction : SwissADME or ADMETLab estimate bioavailability (%F >50%), blood-brain barrier penetration (low, due to benzyl groups), and CYP450 inhibition (risk with electron-rich aryl groups) .

- Metabolic Pathways : GLORYx predicts N-debenzylation as the primary metabolism route, requiring in vitro validation with liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.